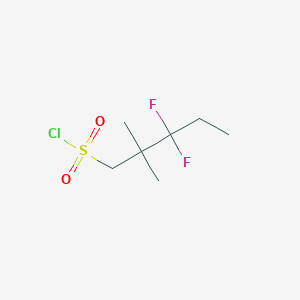

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3,3-difluoro-2,2-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClF2O2S/c1-4-7(9,10)6(2,3)5-13(8,11)12/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGIYYXNZOJTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of 3,3-Difluoro-2,2-dimethylpentane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Reaction Conditions: The reaction is typically conducted at low temperatures to ensure the stability of the intermediate products. The use of a solvent such as dichloromethane can help in controlling the reaction rate and improving the yield.

Industrial Production Methods: On an industrial scale, the production of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride involves continuous flow reactors to maintain consistent reaction conditions and high throughput.

Analyse Chemischer Reaktionen

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids. Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and hydrogen peroxide. The reactions are often carried out under mild conditions to prevent degradation of the product.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride serves as a key reagent for introducing sulfonyl groups into organic compounds. This functionalization can significantly enhance the stability and biological activity of the resulting molecules. The compound is particularly useful in synthesizing sulfonamides and other sulfonyl derivatives that are important in pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis of this compound typically involves reacting 3,3-Difluoro-2,2-dimethylpentane with chlorosulfonic acid under controlled conditions. This reaction is often performed in an inert atmosphere to prevent side reactions, and it can yield various sulfonic acids and sulfonamides that serve as intermediates in further chemical transformations.

Biological Applications

Development of Bioactive Molecules

In medicinal chemistry, this compound is utilized to synthesize novel bioactive molecules such as enzyme inhibitors and receptor modulators. These compounds are crucial for studying biological pathways and developing new therapeutic agents. For instance, sulfonamides derived from this reagent have shown potential antiviral activity against various pathogens, including the yellow fever virus .

Protein Engineering

The electrophilic nature of the sulfonyl chloride group allows it to modify biomolecules such as proteins and peptides through sulfonylation. This modification can influence protein function and stability, making 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride a valuable tool in drug development and protein engineering.

Industrial Applications

Production of Specialty Chemicals

This compound finds applications in the production of specialty chemicals including surfactants, dyes, and polymers. The ability to introduce fluorinated groups into these materials enhances their properties, such as hydrophobicity and thermal stability.

Case Studies

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single methyl group. It is widely used in organic synthesis but lacks the fluorine atoms and branched structure of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride.

Trifluoromethanesulfonyl chloride: A sulfonyl chloride compound with three fluorine atoms. It is highly reactive and used in the synthesis of fluorinated compounds. it does not have the same branched structure as 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride compound.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride?

- Methodology : Synthesis typically involves fluorination of precursor sulfonyl chlorides. For example, chlorination of 3,3-difluoro-2,2-dimethylpentane-1-thiol using chlorine gas under controlled anhydrous conditions, followed by oxidation with hydrogen peroxide in acetic acid to form the sulfonyl chloride. Reactions are conducted in inert atmospheres (e.g., nitrogen) with solvents like dichloromethane to minimize hydrolysis .

- Purification : Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using non-polar solvents like hexane) ensures high purity (>95%). Analytical confirmation via (δ 1.2–1.5 ppm for methyl groups) and (δ -110 to -120 ppm for difluoro motifs) is critical .

Q. How can researchers optimize the stability of this compound during storage?

- Stability Protocol : Store under inert gas (argon) in amber glass vials at -20°C to prevent hydrolysis of the sulfonyl chloride group. Moisture-sensitive handling (glovebox or Schlenk techniques) is recommended. Thermal stability can be assessed via thermogravimetric analysis (TGA), showing decomposition above 150°C .

Q. What analytical techniques are essential for characterizing this sulfonyl chloride?

- Key Methods :

- Spectroscopy : to confirm fluorine environments; IR spectroscopy (S=O stretch at 1360–1380 cm).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M-H] at m/z 246.03) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl and 3,3-difluoro substituents influence nucleophilic substitution reactions?

- Mechanistic Insight : The dimethyl groups impose steric hindrance, slowing bimolecular nucleophilic substitution (S2), while the electron-withdrawing difluoro groups enhance sulfonyl chloride electrophilicity, favoring S1 pathways. Kinetic studies (e.g., monitoring reaction rates with pyridine or DABCO bases) and DFT calculations (B3LYP/6-31G*) can elucidate dominant pathways .

- Case Study : Comparative reactivity with non-fluorinated analogs (e.g., 2,2-dimethylpentane-1-sulfonyl chloride) shows a 3–5x rate increase in reactions with amines, attributed to fluorine’s inductive effects .

Q. What strategies resolve contradictions in experimental data from sulfonylation reactions (e.g., inconsistent yields or byproducts)?

- Troubleshooting Framework :

Condition Screening : Vary solvents (polar aprotic vs. non-polar), temperatures, and bases (e.g., triethylamine vs. DMAP).

Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., sulfonic acids from hydrolysis).

Cross-Validation : Replicate reactions using alternative synthetic routes (e.g., thiol oxidation vs. direct fluorination) .

- Example : Discrepancies in coupling yields with bulky nucleophiles may arise from solvent polarity; switching from DCM to THF improves accessibility to the sulfonyl chloride group .

Q. How can computational modeling predict the reactivity of this compound in complex biological or catalytic systems?

- Computational Tools :

- Density Functional Theory (DFT) : Models transition states for sulfonylation reactions (e.g., activation energies for amine coupling).

- Molecular Dynamics (MD) : Simulates interactions with enzyme active sites (e.g., sulfotransferases) to design targeted inhibitors .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What are the safety and handling protocols for large-scale reactions involving this compound?

- Risk Mitigation :

- PPE : Acid-resistant gloves, face shields, and fume hoods mandatory due to corrosive and lachrymatory properties.

- Spill Management : Neutralize with sodium bicarbonate; absorbent materials (vermiculite) for containment.

- Toxicity Data : LD (oral, rat) = 320 mg/kg; WGK 3 (severely hazardous to water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.